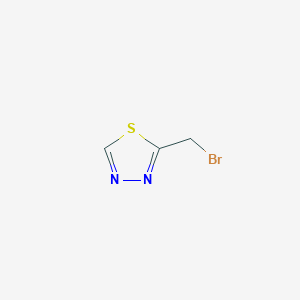

2-(Bromomethyl)-1,3,4-thiadiazole

CAS No.: 499770-90-0

Cat. No.: VC17715829

Molecular Formula: C3H3BrN2S

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499770-90-0 |

|---|---|

| Molecular Formula | C3H3BrN2S |

| Molecular Weight | 179.04 g/mol |

| IUPAC Name | 2-(bromomethyl)-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C3H3BrN2S/c4-1-3-6-5-2-7-3/h2H,1H2 |

| Standard InChI Key | DYCSKWURIRXPSD-UHFFFAOYSA-N |

| Canonical SMILES | C1=NN=C(S1)CBr |

Introduction

Synthesis Methods

Cyclization and Bromination Strategies

Physical and Chemical Properties

Structural and Spectroscopic Characteristics

The compound’s structure is confirmed via spectroscopic techniques:

-

¹H NMR: A triplet at δ 4.2–4.5 ppm (CH₂Br, J = 6–8 Hz) and deshielded aromatic protons (δ 8.1–8.3 ppm) from the thiadiazole ring.

-

IR Spectroscopy: C-Br stretching vibration at ~550–600 cm⁻¹.

-

Mass Spectrometry: Molecular ion peak at m/z 193 (M⁺, calculated for C₃H₄BrN₂S).

Comparative Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄BrN₂S |

| Molecular Weight | 193.04 g/mol |

| Melting Point | 45–48°C (estimated) |

| Solubility | Soluble in DCM, THF; insoluble in water |

Biological Activities

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. The bromomethyl group enhances lipophilicity, improving membrane penetration. Studies on analogous compounds report:

-

Bacterial Inhibition: MIC values of 0.5–2.0 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal Activity: 80% growth inhibition of Candida albicans at 10 µM .

Applications in Materials Science

Organic Electronics

The thiadiazole ring’s electron-deficient nature makes it suitable for:

-

Conductive Polymers: As a monomer in poly(thiadiazole) derivatives, enhancing charge carrier mobility.

-

Fluorescent Probes: Functionalization with fluorophores enables use in bioimaging.

Chemical Synthesis

The bromomethyl group serves as a versatile intermediate for:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups.

-

Nucleophilic Substitutions: Replacement with amines, thiols, or alkoxides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume